

# Spectroscopic Profile of 2,2-Dimethyl-3-phenylpropanoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2-Dimethyl-3-phenylpropanoic acid

Cat. No.: B183899

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethyl-3-phenylpropanoic acid**. Due to the limited availability of experimentally obtained public data, this document presents a combination of predicted and expected spectroscopic characteristics based on the compound's structure and data from analogous compounds. This guide is intended to support research and development activities by providing key spectral information, detailed experimental protocols for its acquisition, and visual aids to understand the underlying chemical principles.

## Introduction

**2,2-Dimethyl-3-phenylpropanoic acid** (CAS No: 5669-14-7) is a carboxylic acid derivative with a molecular formula of  $C_{11}H_{14}O_2$  and a molecular weight of 178.23 g/mol <sup>[1]</sup> Its structure, featuring a phenyl group, a quaternary dimethyl-substituted carbon, and a carboxylic acid moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, characterization, and quality control in various scientific and industrial applications, including drug development and organic synthesis.

## Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for **2,2-Dimethyl-3-phenylpropanoic acid** across various analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~7.35-7.20	Multiplet	5H	Aromatic ( $\text{C}_6\text{H}_5$ )
~2.80	Singlet	2H	-CH <sub>2</sub> -
~1.25	Singlet	6H	-C(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~184	Quaternary	-COOH
~138	Quaternary	Aromatic (C-ipso)
~130	Tertiary	Aromatic (C-ortho)
~128	Tertiary	Aromatic (C-meta)
~126	Tertiary	Aromatic (C-para)
~48	Secondary	-CH <sub>2</sub> -
~42	Quaternary	-C(CH <sub>3</sub> ) <sub>2</sub>
~25	Primary	-C(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
3080-3030	Medium	C-H stretch (Aromatic)
2980-2870	Medium-Strong	C-H stretch (Aliphatic)
1710-1690	Strong	C=O stretch (Carboxylic acid dimer)
1600, 1495, 1450	Medium-Weak	C=C stretch (Aromatic ring)
1470, 1380	Medium	C-H bend (gem-dimethyl)
1300-1200	Strong	C-O stretch
950-910	Medium, Broad	O-H bend (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Expected Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

m/z	Relative Intensity	Proposed Fragment
178	Moderate	[M] <sup>+</sup> (Molecular Ion)
163	Low	[M - CH <sub>3</sub> ] <sup>+</sup>
133	Moderate	[M - COOH] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
57	Moderate	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
45	Moderate	[COOH] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **2,2-Dimethyl-3-phenylpropanoic acid**.
- Dissolve the sample in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm (-2 to 14 ppm)
- Temperature: 298 K

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm (-10 to 230 ppm)
- Temperature: 298 K

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

#### Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Place a small amount (a few milligrams) of solid **2,2-Dimethyl-3-phenylpropanoic acid** directly onto the center of the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

#### Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$

- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

#### Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

## Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

#### Sample Preparation:

- Prepare a dilute solution of **2,2-Dimethyl-3-phenylpropanoic acid** (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

#### GC-MS Parameters:

- Injection Volume: 1  $\mu$ L
- Injector Temperature: 250  $^{\circ}$ C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
- Oven Temperature Program: Start at 100  $^{\circ}$ C, hold for 1 minute, then ramp to 280  $^{\circ}$ C at a rate of 15  $^{\circ}$ C/min, and hold for 5 minutes.
- Transfer Line Temperature: 280  $^{\circ}$ C

#### MS Parameters:

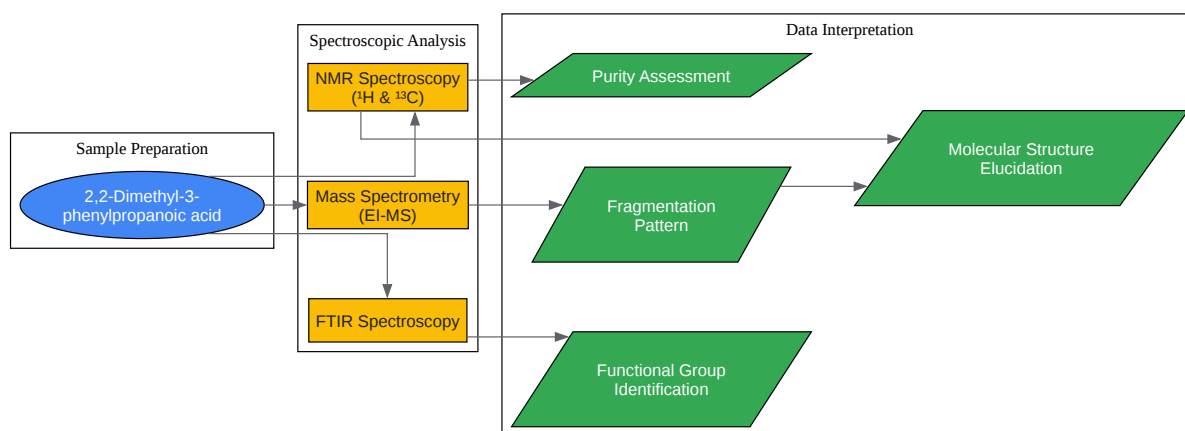
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-400
- Scan Speed: 2 scans/s

#### Data Processing:

- The mass spectrum corresponding to the chromatographic peak of the analyte is extracted.
- Identify the molecular ion peak and major fragment ions.

## Visualizations

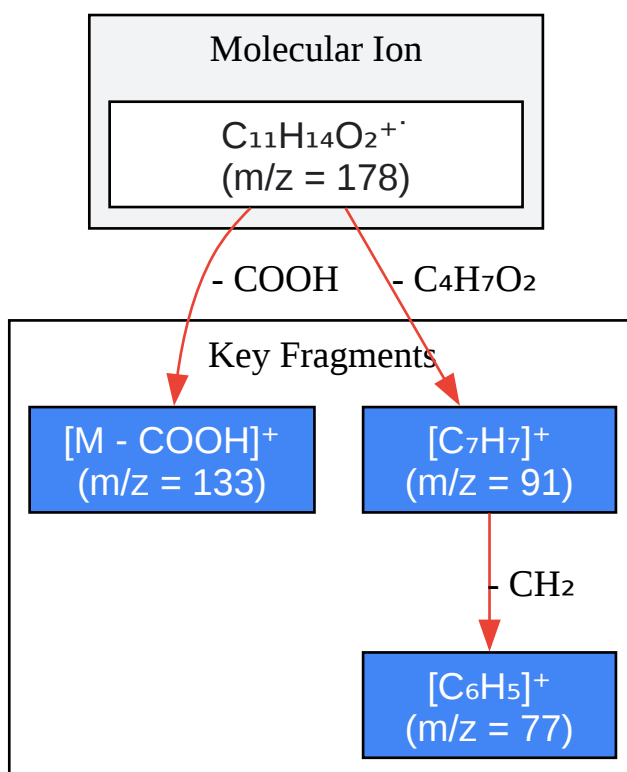
The following diagrams illustrate key aspects of the spectroscopic analysis of **2,2-Dimethyl-3-phenylpropanoic acid**.



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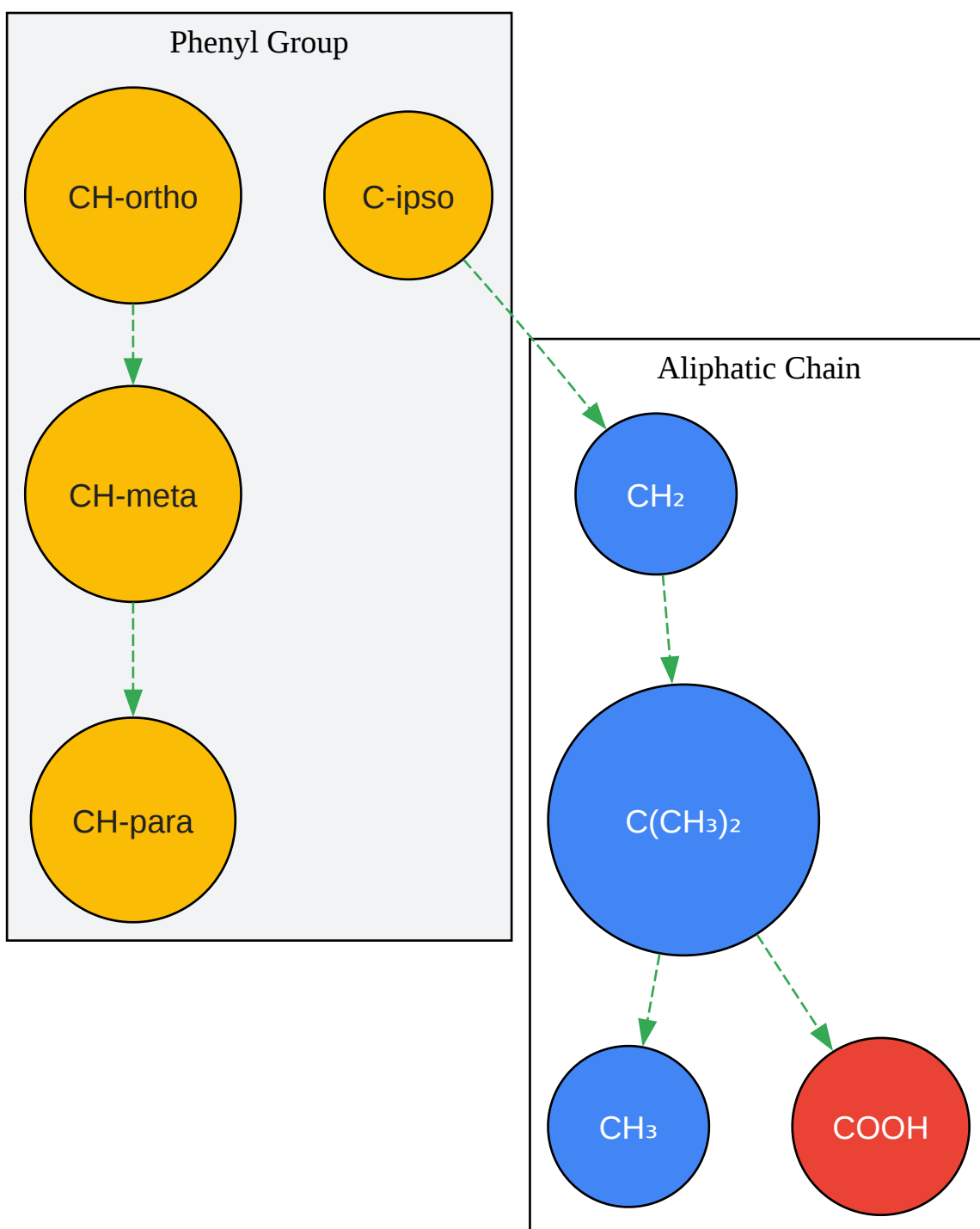
Caption: General workflow for the spectroscopic analysis of **2,2-Dimethyl-3-phenylpropanoic acid**.





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Caption: Proposed major fragmentation pathway in EI-Mass Spectrometry.



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Caption: Simplified representation of key NMR structural correlations.

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## References

- 1. 2,2-Dimethyl-3-phenylpropanoic acid | C<sub>11</sub>H<sub>14</sub>O<sub>2</sub> | CID 21880 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Email: [info@benchchem.com](mailto:info@benchchem.com)